3,5-Dimethylphenyl isocyanate

Übersicht

Beschreibung

3,5-Dimethylphenyl isocyanate is a chemical compound with the formula C9H9NO . It is a clear light yellow liquid . Its applications include linking with oligosaccharides and cyclodextrins for chiral chromatography stationary phases .

Molecular Structure Analysis

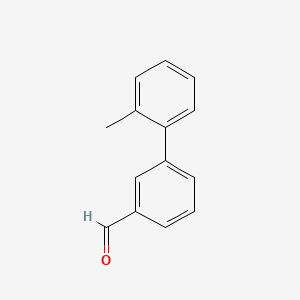

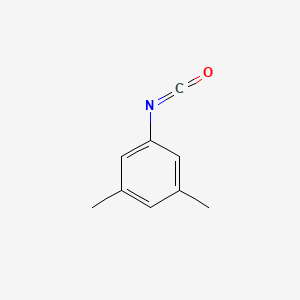

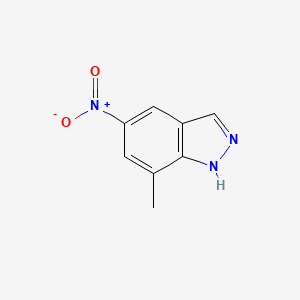

The molecular structure of 3,5-Dimethylphenyl isocyanate consists of a benzene ring with two methyl groups and an isocyanate group attached . The molecular weight is 147.1739 .Physical And Chemical Properties Analysis

3,5-Dimethylphenyl isocyanate is a liquid with a refractive index of 1.528 . It has a density of 1.045 g/mL at 25 °C . The vapor pressure is 0.2 psi at 20 °C .Wissenschaftliche Forschungsanwendungen

Chiral Chromatography Stationary Phases

3,5-Dimethylphenyl isocyanate: is utilized in the synthesis of chiral stationary phases (CSPs) for chromatography . These CSPs are essential for separating enantiomers in a racemic mixture, which is crucial in pharmaceutical research where the activity of drug enantiomers can differ significantly.

Oligosaccharide Linking

This compound is used to link oligosaccharides, which are complex sugars, to other molecules or surfaces . This application is particularly important in the study of glycoproteins and cell surface markers, which play a role in cell signaling and disease pathogenesis.

Cyclodextrin Conjugation

3,5-Dimethylphenyl isocyanate: is involved in conjugating cyclodextrins to other molecules . Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, making them useful in drug delivery systems to improve the solubility and stability of drugs.

Safety And Hazards

3,5-Dimethylphenyl isocyanate is classified as a combustible liquid. It may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Eigenschaften

IUPAC Name |

1-isocyanato-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSGDHNHQAJZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202474 | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylphenyl isocyanate | |

CAS RN |

54132-75-1 | |

| Record name | 3,5-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54132-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054132751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-xylyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 3,5-dimethylphenyl isocyanate in the presented research?

A1: 3,5-Dimethylphenyl isocyanate is primarily utilized as a derivatizing agent to modify various carbohydrate polymers, such as cellulose [, , , , , , , , , , , ] and amylose []. These modified polymers are then employed as chiral selectors in chiral stationary phases for HPLC.

Q2: Why is 3,5-dimethylphenyl isocyanate chosen for this modification?

A2: The 3,5-dimethylphenyl carbamate derivatives exhibit excellent chiral recognition abilities [, , , ]. This is attributed to the steric effects and interactions of the 3,5-dimethylphenyl group with the chiral analytes.

Q3: How does the molecular weight of the base material, like cellulose, affect chiral separation?

A3: Studies show that while oligomers with a degree of polymerization (DP) as low as 7 can exhibit chiral recognition, a DP of 18 or higher generally provides comparable performance to much larger polymers []. This suggests that a certain chain length is crucial for achieving optimal chiral selectivity.

Q4: What types of materials are compatible with these modified carbohydrate CSPs?

A5: The modified carbohydrates are typically coated or bonded onto silica gel [, , , , , , , ] to create the stationary phase. The choice of silica gel can influence the separation performance.

Q5: How does the pore size of the silica gel support affect the performance of the CSP?

A6: While wider pore silicas are commonly used, research suggests that smaller pore sizes (e.g., 500 Å) with higher surface areas can provide comparable or even better chromatographic performance and enantiomeric resolution [].

Q6: What types of molecules have been successfully separated using these 3,5-dimethylphenyl carbamate-based CSPs?

A7: These CSPs have demonstrated success in separating various chiral compounds, including α-amino acids [], pesticides (e.g., metalaxyl) [, ], pharmaceuticals (e.g., hexaconazole) [], and various other racemic analytes like trans-stilbene oxide and benzoin [].

Q7: Can these CSPs be used under different chromatographic conditions?

A8: Yes, these CSPs can be utilized in both normal phase [, ] and reversed-phase HPLC [, ] depending on the analyte and mobile phase composition.

Q8: How stable are these CSPs under different solvent conditions?

A9: Immobilized CSPs, where the derivatized carbohydrate is chemically bonded to the silica, show good solvent durability, even with solvents like tetrahydrofuran, which are typically problematic for coated-type CSPs [, , ].

Q9: Are there any specific advantages of using chitosan as the base material for CSPs?

A10: Chitosan-based CSPs, particularly chitosan bis(3,5-dimethylphenylcarbamate)-(cyclopentylurea)s, have shown promising enantioseparation capabilities and good tolerance to various organic solvents, offering flexibility in mobile phase selection [].

Q10: What analytical techniques are used to characterize these modified carbohydrate materials?

A11: Common characterization techniques include infrared spectroscopy (IR) [, , ], elemental analysis [], 1H NMR [, , , ], circular dichroism (CD) [], and size exclusion chromatography (SEC) []. Mass spectrometry techniques like FAB-MS and LSIMS are also employed, particularly for oligosaccharide derivatives [].

Q11: What are the environmental implications of using 3,5-dimethylphenyl isocyanate in the production of CSPs?

A11: While the research papers primarily focus on the synthesis and application of these CSPs, they do not provide detailed information on the environmental impact of 3,5-dimethylphenyl isocyanate or its disposal. Further research is needed to assess and mitigate any potential environmental risks.

Q12: Are there any ongoing efforts to develop more sustainable and environmentally friendly methods for producing these CSPs?

A13: Yes, researchers are exploring greener synthetic approaches. For example, using ionic liquids like 1-allyl-3-methyl-imidazolium chloride (AmimCl) as a solvent for the derivatization reaction shows promise for more sustainable CSP production [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)